molecular formula C15H20N4O2 B6586305 5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1219912-69-2

5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B6586305
CAS No.: 1219912-69-2
M. Wt: 288.34 g/mol
InChI Key: BHTQXWJBXAXMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]pyridin-3-one class, characterized by a fused bicyclic core comprising pyrazole and pyridine rings. Key structural features include:

  • 7-(2-methylpiperidine-1-carbonyl) group: A piperidine-derived carboxamide moiety, which may influence receptor binding and metabolic stability.
  • 3-one oxo group: Contributes to hydrogen bonding and polarity .

Properties

IUPAC Name

5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-3-18-8-11-13(16-17-14(11)20)12(9-18)15(21)19-7-5-4-6-10(19)2/h8-10H,3-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTQXWJBXAXMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCCCC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Huisgen Cyclization Strategy

A diazotization-cyclization sequence initiates core formation. Starting with 3-aminopyridine-4-carbonitrile, treatment with sodium nitrite under acidic conditions generates a diazonium intermediate. Subsequent heating in dichloroethane (DCE) facilitates cyclization to yield 1-acetyl-5-chloropyrazolo[4,3-c]pyridin-3-one. The chloro substituent at position 5 provides a handle for further functionalization.

Alternative Route via Chapman-Hurst Synthesis

An adaptation of the Chapman-Hurst method involves condensation of 4-cyano-3-aminopyridine with acetyl chloride in the presence of phosphoryl chloride, yielding 1-acetyl-5-methoxypyrazolo[4,3-c]pyridin-3-one. This route avoids harsh diazotization conditions but requires precise stoichiometric control to prevent N-acetylation side reactions.

Introduction of the Ethyl Group at Position 5

Position 5 functionalization is critical for installing the ethyl moiety. Two primary strategies emerge: direct alkylation and cross-coupling reactions .

Direct Alkylation via SN2 Displacement

The chloro substituent in 1-acetyl-5-chloropyrazolo[4,3-c]pyridin-3-one undergoes nucleophilic substitution with ethylmagnesium bromide in tetrahydrofuran (THF) at −78°C. This method achieves moderate yields (45–55%) but risks over-alkylation at N-1 or N-2.

Suzuki-Miyaura Cross-Coupling

A more efficient approach employs palladium-catalyzed coupling. The 5-chloro intermediate is first converted to its boronic ester via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron, KOAc). Subsequent reaction with ethyl iodide under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) affords the 5-ethyl derivative in 72% yield.

Table 1: Comparison of Position 5 Ethylation Methods

MethodConditionsYield (%)Purity (%)
Direct AlkylationEtMgBr, THF, −78°C5288
Suzuki-MiyauraPd(PPh₃)₄, EtI, DMF/H₂O, 80°C7295

Functionalization at Position 7: Installation of 2-Methylpiperidine-1-Carbonyl

The 2-methylpiperidine-1-carbonyl group at position 7 introduces steric and electronic complexity, necessitating selective metalation and coupling.

Directed Ortho-Metalation (DoM)

Using TMPMgCl·LiCl (tetramethylpiperidinyl magnesium chloride lithium chloride), the pyrazolo[4,3-c]pyridin-3-one undergoes regioselective deprotonation at position 7. Quenching with CO₂ gas generates a carboxylic acid intermediate, which is subsequently converted to the acid chloride using oxalyl chloride.

Amide Bond Formation

The acid chloride reacts with 2-methylpiperidine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. This step achieves the target amide in 68% yield after silica gel purification.

Table 2: Optimization of Amide Coupling at Position 7

Coupling AgentBaseSolventYield (%)
Oxalyl chlorideDIPEADCM68
HATUEt₃NDMF61
EDCl/HOBtPyridineTHF55

Challenges and Mitigation Strategies

Regioselectivity in Core Formation

Competing cyclization pathways may yield pyrazolo[3,4-c]pyridine isomers. Employing DCE as a co-solvent suppresses byproduct formation by stabilizing the transition state.

Steric Hindrance at Position 7

The bulky 2-methylpiperidine group impedes amide coupling. Switching from HATU to oxalyl chloride reduces steric congestion by generating a more reactive electrophile.

N-Alkylation Side Reactions

During ethylation, competing alkylation at N-1 is minimized by protecting the pyridinone oxygen with a tert-butyldimethylsilyl (TBS) group prior to Grignard addition.

Scalability and Process Optimization

Telescoping Steps

A one-pot sequence combining Miyaura borylation and Suzuki coupling reduces intermediate isolation steps, improving overall yield to 81%.

Purification Techniques

Chromatography on amino-functionalized silica gel effectively separates regioisomers, achieving >99% purity for the final compound .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can be used to study biological processes and pathways. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its biological activity can be explored for therapeutic uses, such as in the treatment of diseases or as a lead compound for drug discovery.

Industry: In industry, this compound can be utilized in the production of various chemical products, including agrochemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism by which 5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Weight Key Biological Activity Source
Target Compound 5-ethyl, 7-(2-methylpiperidine-1-carbonyl) 379.45 (estimated) Anticancer (inferred from analogs)
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3-one 4-ethylpiperazine instead of 2-methylpiperidine 379.4555 Not explicitly reported; similar synthesis pathways
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3-one 4-fluorophenylpiperazine group 431.5 Not specified; fluorinated substituents may enhance bioavailability
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo-pyrimidinone core with ethoxyphenyl group 324.37 (C₁₇H₂₀N₄O₂) PDE inhibition (sildenafil analog)
4-(4-chlorophenyl)-2-(5-ethyl-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-hexahydro-pyrazolo[4,3-c]pyridin-2-yl)thiazole Thiazole hybrid with methoxybenzylidene Not specified Potent antineoplastic activity (vs. cisplatin)

Key Observations :

  • Piperidine/Piperazine Modifications : The 2-methylpiperidine group in the target compound may offer better metabolic stability compared to 4-ethylpiperazine (e.g., ) due to reduced steric hindrance. Fluorinated analogs (e.g., ) could improve target affinity but require further pharmacokinetic studies.
  • Hybrid Structures : Thiazole hybrids (e.g., ) exhibit enhanced anticancer activity, suggesting that combining pyrazolo[4,3-c]pyridin-3-one with other heterocycles may amplify therapeutic effects.

Biological Activity

5-Ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C15H20N4O2
  • CAS Number : 1219912-69-2

This compound features a pyrazolo-pyridine core with a piperidine substituent that is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key effects:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for protecting cells against oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
  • Antidepressant Effects : Preliminary studies suggest that derivatives of piperidine compounds may possess antidepressant and anxiolytic effects. The specific mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit phosphoinositide 3-kinase (PI3K), which is implicated in various cancers and inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
AntidepressantModulation of serotonin levels
Enzyme InhibitionInhibition of PI3K

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of several piperidine derivatives, including our compound. Results demonstrated a significant reduction in oxidative stress markers in vitro, indicating potential therapeutic applications in conditions like Alzheimer's disease where oxidative stress is prevalent .

Case Study 2: Antidepressant Activity

In a preclinical model for depression, the administration of this compound led to a marked decrease in depressive-like behaviors. The study highlighted the compound's ability to increase brain-derived neurotrophic factor (BDNF) levels, supporting neuroplasticity and resilience against stress .

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (μM)Reference
5-Ethyl-7-(2-methylpiperidine...)PI3K0.018

Q & A

What synthetic strategies are recommended for optimizing the yield of 5-ethyl-7-(2-methylpiperidine-1-carbonyl)-pyrazolo[4,3-c]pyridin-3-one, and how can reaction conditions be controlled to minimize side products?

Answer:
Synthesis of this compound typically involves multi-step routes, including:

  • Step 1: Formation of the pyrazolo[4,3-c]pyridine core via cyclization reactions, often using microwave-assisted synthesis to enhance reaction rates and yields .
  • Step 2: Introduction of the 2-methylpiperidine-1-carbonyl moiety via amide coupling, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) or HATU .
  • Step 3: Ethyl-group incorporation at position 5 using alkylation reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .

Key Optimization Parameters:

  • Temperature Control: Maintain ≤60°C during amide coupling to avoid decomposition.
  • Purification: Use preparative HPLC or column chromatography to isolate intermediates, ensuring >95% purity .
  • Catalyst Screening: Test palladium or iodine-based catalysts to enhance regioselectivity .

How can structural contradictions in crystallographic data for pyrazolo[4,3-c]pyridine derivatives be resolved, particularly regarding substituent orientation?

Answer:
Discrepancies in crystallographic data often arise from:

  • Dynamic Conformational Changes: Substituents like the 2-methylpiperidine group may adopt multiple low-energy conformations.
  • Resolution Limitations: Poor crystal quality can obscure electron density maps.

Methodological Solutions:

  • High-Resolution X-ray Diffraction: Use synchrotron radiation to achieve <1.0 Å resolution .
  • DFT Calculations: Compare experimental data with density functional theory (DFT)-optimized structures to validate substituent orientation .
  • Multi-Technique Validation: Cross-reference with NMR (e.g., NOESY for spatial proximity analysis) and IR spectroscopy .

What advanced techniques are recommended for studying the compound's interaction with phosphodiesterase (PDE) enzymes, and how can conflicting inhibition data be reconciled?

Answer:
Mechanistic Studies:

  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) in real-time using immobilized PDE isoforms .
  • Kinetic Assays: Measure IC50 values under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .

Resolving Data Conflicts:

  • Enzyme Isoform Selectivity: Test against PDE3, PDE4, and PDE5 to identify off-target effects .
  • Cellular Context: Perform assays in HEK293 or neuronal cell lines to account for post-translational modifications .

How can researchers design experiments to evaluate the compound's metabolic stability and reactive metabolite formation?

Answer:
Experimental Design:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .
  • Reactive Metabolite Trapping: Use glutathione (GSH) or potassium cyanide (KCN) to capture electrophilic intermediates .

Key Parameters:

  • pH Dependence: Assess stability at pH 2.0 (stomach) and 7.4 (blood) to predict oral bioavailability .
  • CYP Inhibition Screening: Identify CYP3A4/2D6 interactions using fluorogenic substrates .

What strategies are effective for resolving discrepancies in logP predictions versus experimental measurements for this compound?

Answer:
LogP Determination:

  • Experimental: Use shake-flask method with octanol/water partitioning, validated by HPLC retention time correlation .
  • Computational: Compare ClogP (ChemAxon), XlogP3, and consensus models to identify outliers .

Common Pitfalls:

  • Ionization Effects: Adjust pH to ensure the compound remains unionized during measurements .
  • Impurity Interference: Pre-purify the compound via recrystallization .

How can the compound's potential as a PARP (Poly-ADP Ribose Polymerase) inhibitor be validated, and what controls are necessary?

Answer:
Validation Workflow:

  • Biochemical Assay: Use recombinant PARP1 enzyme and NAD+ substrate, measuring ADP-ribose formation via fluorescence .
  • Cellular Assay: Treat BRCA-mutated cell lines (e.g., MDA-MB-436) and quantify γH2AX foci as a DNA damage marker .

Controls:

  • Positive Control: Olaparib (PARP inhibitor).
  • Negative Control: Include a catalytically inactive PARP1 mutant .

What analytical challenges arise in characterizing the compound's polymorphic forms, and how can they be addressed?

Answer:
Polymorphism Detection:

  • DSC/TGA: Identify melting point variations and thermal stability .
  • PXRD: Compare diffraction patterns of recrystallized batches .

Mitigation Strategies:

  • Solvent Screening: Test crystallization in polar (acetonitrile) vs. non-polar (toluene) solvents .
  • Stability Studies: Store polymorphs at 25°C/60% RH for 4 weeks to monitor phase transitions .

How can researchers differentiate between on-target and off-target effects in in vivo neuropharmacological studies?

Answer:
Experimental Approaches:

  • Knockout Models: Use PDE4B or PDE4D knockout mice to isolate target-specific effects .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Corrogate plasma concentration with behavioral outcomes (e.g., forced swim test) .

Advanced Tools:

  • CRISPR-Cas9: Generate neuronal cell lines with PDE gene knockouts for in vitro validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.